Cas no 1078-79-1 (Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl-)
![Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl- structure](https://it.kuujia.com/scimg/cas/1078-79-1x500.png)
1078-79-1 structure
Nome del prodotto:Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl-
Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl-
- 3-[Bis(1-aziridinyl)phosphoryl]-2-methyl-1,3-thiazolidine
- Imiphos
- MARCOPHAN
- 2(RS)-Methyl-thiazolidine-4-carboxylic Acid
- 2-Methyl-4-thiazolidinecarboxylic Acid
- 2-Methyl-thiazolidin-4-carbonsaeure
- 2-methylthiazolidine-4-carboxylic acid
- 2-Methylthiazolidophosphorsaeure-diethylenimid
- 3-(bis-aziridin-1-yl-phosphinoyl)-2-methyl-thiazolidine
- 4-Thiazolidinecarboxylicacid,2-methyl-(6CI,7CI,8CI,9CI)
- N,S-ethane-1,1-diyl-cysteine
- Opt.-inakt. 2-Methyl-thiaz
- optically inactive 2-methyl-thiazolidine-4-carboxylic acid
- IE-35
- Imifos
- Markofane
- Marcophane
- 3-diethyleniminophosphoryl-2-methyl-thiazolidine
- Diethyleneimide-2-methylthiozoido-3-phophoric acid
- 3-[bis(aziridin-1-yl)phosphoryl]-2-methyl-1,3-thiazolidine
- CHEMBL507092
- SCHEMBL10751725
- 1078-79-1
- UNII-83TB06MD0K
- 3-(Bis(1-aziridinyl)phosphinyl)-2-methylthiazolidine
- Q27269448
- DTXSID10910525
- 83TB06MD0K
- Phosphine oxide, bis(1-aziridinyl)(2-methyl-3-thiazolidinyl)-
- BRN 1214283
- THIAZOLIDINE, 3-(BIS(1-AZIRIDINYL)PHOSPHINYL)-2-METHYL-
-
- Inchi: InChI=1S/C8H16N3OPS/c1-8-11(6-7-14-8)13(12,9-2-3-9)10-4-5-10/h8H,2-7H2,1H3
- Chiave InChI: FJYYWRQKUXJNMW-UHFFFAOYSA-N
- Sorrisi: N1(P(N2CC2)(N2CCSC2C)=O)CC1
Proprietà calcolate
- Massa esatta: 233.07538
- Massa monoisotopica: 233.07517031g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 54.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: niente
- Superficie polare topologica: 51.6Ų
- Conta Tautomer: niente
Proprietà sperimentali
- Punto di ebollizione: 97°C
- PSA: 26.33
Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl- Informazioni sulla sicurezza
- Termine di sicurezza:x, POx, and NOx."> Poison by ingestion and intraperitoneal routes. When heated to decomposition it emits very toxic fumes of SOx, POx, and NOx.
Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl- Letteratura correlata
-
Seek-Ho Hwang,Carol D. Shreiner,Charles N. Moorefield,George R. Newkome New J. Chem. 2007 31 1192
1078-79-1 (Thiazolidine,3-[bis(1-aziridinyl)phosphinyl]-2-methyl-) Prodotti correlati
- 861595-95-1(2,2-dimethyl-3,3-diphenylpropanenitrile)
- 952183-62-9(1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo3,4-bpyridine)
- 941878-43-9(N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylcyclohexanecarboxamide)
- 1803775-29-2(3-Hydroxy-5-methoxyisonicotinonitrile)
- 54978-36-8(1-iodo-2-methyl-4-(trifluoromethyl)Benzene)
- 10240-08-1(4-Methylnaphthalen-1-ol)
- 2171598-78-8(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamido-3-methoxybutanoic acid)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1807225-87-1(4-Bromo-2-hydroxymethyl-5-cyanobenzenesulfonyl chloride)
- 1824272-49-2(1-Propanesulfonyl fluoride, 3-[(1,1-dimethylethyl)sulfonyl]-)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
